endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride
Overview
Description
“endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It is also known by other names such as Nortropine hydrochloride .
Molecular Structure Analysis
The molecular weight of “endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride” is 163.64 g/mol . The IUPAC name is 8-azabicyclo[3.2.1]octan-3-ol;hydrochloride . The InChI and Canonical SMILES are also provided .Physical And Chemical Properties Analysis
The physical and chemical properties of “endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride” include a molecular weight of 163.64 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has no rotatable bonds .Scientific Research Applications
Metabolism and Pharmacokinetics
- A study on the metabolism of a nociceptin/orphanin FQ peptide receptor agonist revealed two novel metabolites of SCH 486757, a compound structurally related to endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride, in humans. These metabolites were formed through a loss of the C–C bridge from the tropane moiety, indicating a unique metabolic pathway not previously reported. The study's findings have implications for understanding the drug's pharmacokinetics and metabolism in human subjects (Penner et al., 2010).
Neurological Effects
- Itasetron, chemically endo-N-8-methyl-8-azabicyclo-[3.2.1]-octo-3-yl) -2,3-dihydro-2-oxo-1 H-benzimidazole-1-carboxamide hydrochloride, a 5-HT3 receptor antagonist, demonstrated significant improvements in memory retention abilities in aged rats, suggesting its potential in counteracting age-related memory degeneration (Pitsikas & Borsini, 1996).
Molecular and Crystal Structure Analysis
- The crystal and molecular structures of endo- and exo-2,3-dimethoxy-N-[8(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-y1]benzamide hydrochloride were determined using X-ray diffraction. The analysis revealed differences in orientation between the dimethoxyphenyl or carbonyl group for the exo- and endo-compound, respectively, providing insights into their pharmacological activities (Collin, Evrard, & Durant, 1986).
Catalytic Applications
- Hydroxylamines like 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) and its homologues have been identified as efficient catalysts for the oxidation of secondary alcohols to ketones using molecular oxygen and copper cocatalysts. This discovery opens new avenues for sustainable catalytic processes (Toda et al., 2023).
Gastrointestinal Motility Enhancement
- A derivative of endo-8-Azabicyclo[3.2.1]octan-3-ol was identified as a potent and selective serotonin 5-HT4 receptor agonist, enhancing gastrointestinal motility in dogs. This compound, TS-951, exhibits significant potential for treating gastrointestinal dysfunction without the adverse effects associated with non-selective serotonin 5-HT4 receptor agonists (Suzuki et al., 2001).
Synthesis of Novel Compounds
- Novel syntheses approaches have been developed for the creation of derivatives and analogs of endo-8-Azabicyclo[3.2.1]octan-3-ol, showcasing the compound's versatility in chemical synthesis and the potential for developing new pharmaceuticals (Mao et al., 2014; Palkó, Sohår, & Fülöp, 2011).
properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROJVSOIIWHLCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40932119 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-olato(2-)--hydrogen chlorido(2-) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40932119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride | |
CAS RN |
14383-51-8 | |
Record name | endo-8-Azabicyclo(3.2.1)octan-3-ol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014383518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Azabicyclo[3.2.1]octan-3-olato(2-)--hydrogen chlorido(2-) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40932119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.